N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 866341-88-0
VCID: VC4197851
InChI: InChI=1S/C28H24N2O7/c1-3-35-20-10-6-18(7-11-20)29-26(31)15-30-14-22(27(32)17-4-8-19(34-2)9-5-17)28(33)21-12-24-25(13-23(21)30)37-16-36-24/h4-14H,3,15-16H2,1-2H3,(H,29,31)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)OC
Molecular Formula: C28H24N2O7
Molecular Weight: 500.507

N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

CAS No.: 866341-88-0

Cat. No.: VC4197851

Molecular Formula: C28H24N2O7

Molecular Weight: 500.507

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide - 866341-88-0

Specification

CAS No. 866341-88-0
Molecular Formula C28H24N2O7
Molecular Weight 500.507
IUPAC Name N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Standard InChI InChI=1S/C28H24N2O7/c1-3-35-20-10-6-18(7-11-20)29-26(31)15-30-14-22(27(32)17-4-8-19(34-2)9-5-17)28(33)21-12-24-25(13-23(21)30)37-16-36-24/h4-14H,3,15-16H2,1-2H3,(H,29,31)
Standard InChI Key DGKUENABKPOMLS-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)OC

Introduction

Overview of the Compound

N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-13dioxolo[4,5-g]quinolin-5-yl]acetamide appears to belong to a class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. The structural features suggest potential pharmacological applications due to the following components:

  • Quinoline Core: Quinoline derivatives are widely studied for their therapeutic potential.

  • Dioxolo Group: This moiety often enhances the molecule's bioactivity by improving binding affinity to biological targets.

  • Amide Linkage: Common in drug design, it contributes to stability and bioavailability.

  • Substituents (Ethoxyphenyl and Methoxybenzoyl Groups): These groups may modify hydrophobicity and receptor interactions.

Potential Applications

Based on the structural features:

  • Anticancer Activity: Quinoline derivatives with similar frameworks have shown efficacy against cancer cell lines by targeting enzymes like EGFR or DNA gyrase.

  • Antimicrobial Properties: The molecule might exhibit antibacterial or antifungal activity due to its ability to disrupt microbial DNA processes.

  • Antimalarial Potential: Quinoline-based compounds are well-known for their activity against Plasmodium species.

Hypothetical Synthesis Pathway

While no direct synthesis method is provided in the search results, a plausible synthetic route could involve:

  • Formation of the quinoline core using a Friedländer reaction.

  • Introduction of the dioxolo group via cyclization reactions with catechol derivatives.

  • Coupling with 4-methoxybenzoyl chloride to introduce the benzoyl group.

  • Amidation with 4-ethoxyaniline to yield the final compound.

Research Directions

Future studies could focus on:

  • Biological Evaluation: Testing against cancer cell lines and microbial strains.

  • Pharmacokinetics: Assessing solubility, stability, and bioavailability.

  • Mechanistic Studies: Investigating binding interactions with target proteins.

If further details about this compound become available through additional research or experimental data, a more specific analysis can be provided.

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